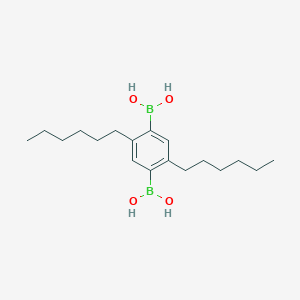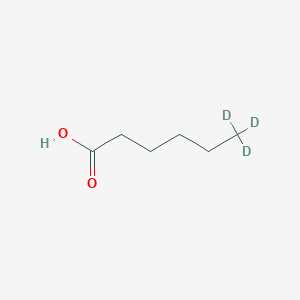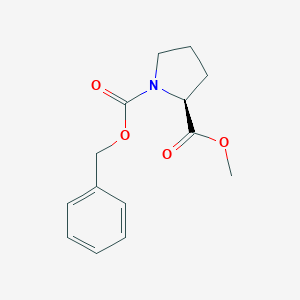
2-chloro-N-(3,3-diphenylpropyl)acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves the acylation of aniline derivatives with chloroacetyl chloride or similar acylating agents, followed by the introduction of various substituents to the nitrogen atom of the acetamide group. For instance, paper describes the synthesis of "2-Chloro-N-(2,4-dinitrophenyl) acetamide" through such methods, characterized by spectroscopic techniques like NMR and mass spectrometry.
Molecular Structure Analysis
The molecular structure of these compounds is often determined using X-ray crystallography, as seen in paper , which provides detailed information about the intramolecular and intermolecular interactions, such as hydrogen bonding. These interactions significantly influence the stability and properties of the crystal structure.
Chemical Reactions Analysis
The chemical reactivity of these compounds can be influenced by the presence of the chloro and acetamide groups. For example, the chloro group can participate in nucleophilic substitution reactions, while the acetamide group can engage in reactions typical of amides, such as hydrolysis or reactions with nucleophiles at the carbonyl carbon.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and polarity, are often determined by their functional groups and molecular structure. For instance, paper discusses the polarity and conformational analysis of similar compounds, which can be studied using methods like dipole moment measurements and quantum chemical calculations. The presence of intramolecular hydrogen bonds can significantly affect these properties.
Wissenschaftliche Forschungsanwendungen
Neurochemical Actions and Cognitive Effects
Modafinil and Neurochemical Actions : Modafinil, chemically related to 2-chloro-N-(3,3-diphenylpropyl)acetamide, has been studied for its complex neurochemical profile and behavioral effects, distinct from amphetamines. It influences systems like catecholamines, serotonin, glutamate, GABA, orexin, and histamine in the brain. Notably, modafinil shows potential in improving cognitive functions like memory and processes dependent on the prefrontal cortex and cognitive control across various neuropsychiatric disorders. The substance appears to be well-tolerated with low abuse potential, making it a candidate for cognitive dysfunction remediation in psychiatric conditions (Minzenberg & Carter, 2008).
Chemical Reactivity and Synthesis Applications
Heterocyclic Synthesis : 2-cyano-N-(2-hydroxyethyl) acetamide, structurally similar to 2-chloro-N-(3,3-diphenylpropyl)acetamide, serves as an important intermediate for synthesizing various novel heterocyclic systems. This review provides a comprehensive overview of its preparation methods and chemical reactivity, underscoring its significance in the synthesis of valuable and innovative heterocyclic compounds (Gouda et al., 2015).
Pharmacological Evaluation
Antibacterial Activity of Schiff Bases : Schiff bases derived from diphenylamine, structurally related to 2-chloro-N-(3,3-diphenylpropyl)acetamide, have shown significant in vitro antibacterial activity. These compounds, particularly those with lipophilic groups, exhibited substantial antimicrobial activity, suggesting their potential for further research in antibacterial treatments (Kumar et al., 2020).
Chemical Toxicology and Environmental Impact
Toxicological Review of Acetamide and Derivatives : A comprehensive review of the toxicology of acetamide and its derivatives, including 2-chloro-N-(3,3-diphenylpropyl)acetamide, provides insights into their biological consequences. The review highlights the commercial importance of these chemicals and the considerable addition to our knowledge of their biological effects over the years. This information is crucial for understanding the environmental and health impacts of these compounds (Kennedy, 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-(3,3-diphenylpropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c18-13-17(20)19-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZCDKTVMBGLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366616 | |
| Record name | 2-chloro-N-(3,3-diphenylpropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3,3-diphenylpropyl)acetamide | |
CAS RN |
137075-21-9 | |
| Record name | 2-chloro-N-(3,3-diphenylpropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



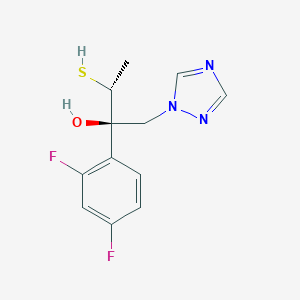
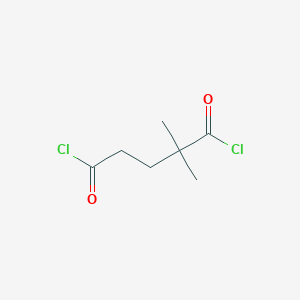

![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)


